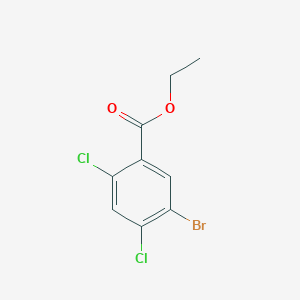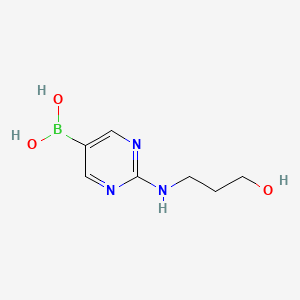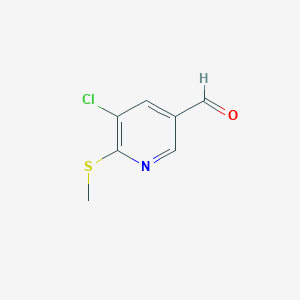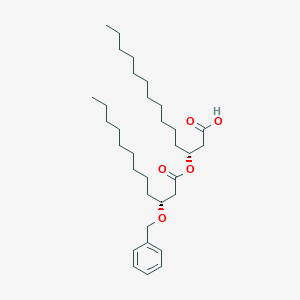
1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- is a complex organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a naphthalenone core structure, which is fused with a dihydro-oxazolyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- involves several steps. One common method includes the cyclocondensation of appropriate precursors. For example, the condensation of resin-supported thioamides with hydrazine monohydrate in hot dioxane can yield derivatives of this compound . Another method involves the use of oxazolyl-functionalized trithiocarbonate RAFT agents in polymerization reactions .
Chemical Reactions Analysis
1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include hydrazine monohydrate, dioxane, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a precursor in polymerization reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit protein kinase Cθ, a key enzyme involved in various cellular processes . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of specific signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- include:
4,5-Dihydro-1,2,4-triazin-6(1H)-ones: These compounds share a similar heterocyclic structure and exhibit a range of bioactivities.
Oxazolyl-functionalized trithiocarbonate RAFT agents: These compounds are used in similar polymerization reactions and have comparable structural features.
The uniqueness of 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
29947-04-4 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H17NO2/c1-15(2)9-18-14(16-15)11-7-10-5-3-4-6-12(10)13(17)8-11/h3-6,11H,7-9H2,1-2H3 |
InChI Key |
FUNPYYBKUNMBLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2CC3=CC=CC=C3C(=O)C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)


![Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate](/img/structure/B14023277.png)
![Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14023278.png)
![2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B14023279.png)





![N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14023318.png)
